molecular formula C26H53ClN2O2 B12747120 (2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride CAS No. 94349-35-6

(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride

Cat. No.: B12747120
CAS No.: 94349-35-6
M. Wt: 461.2 g/mol
InChI Key: RJIUYPCWTSGCKF-UHFFFAOYSA-N
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Description

(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride: is a chemical compound with the molecular formula C26H53ClN2O2 and a molecular weight of 461.16422 g/mol . This compound is known for its unique structure, which includes an epoxy group, a dimethylamino group, and a long-chain fatty acid amide. It is used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .

Properties

CAS No.

94349-35-6

Molecular Formula

C26H53ClN2O2

Molecular Weight

461.2 g/mol

IUPAC Name

dimethyl-[3-(16-methylheptadecanoylamino)propyl]-(oxiran-2-ylmethyl)azanium;chloride

InChI

InChI=1S/C26H52N2O2.ClH/c1-24(2)18-15-13-11-9-7-5-6-8-10-12-14-16-19-26(29)27-20-17-21-28(3,4)22-25-23-30-25;/h24-25H,5-23H2,1-4H3;1H

InChI Key

RJIUYPCWTSGCKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1CO1.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2,3-epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport . The epoxy group can also react with nucleophiles in the cell, leading to potential modifications of proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride, also known by its CAS number 94349-35-6, is a quaternary ammonium compound with potential applications in various biological contexts. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an epoxy group and a long-chain fatty acid derivative. Its molecular formula is C₁₈H₃₈ClN₃O, with a molecular weight of approximately 327.98 g/mol. The presence of the epoxy group may contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The quaternary ammonium structure is known for its antimicrobial properties. Compounds with similar structures have been shown to disrupt microbial membranes, leading to cell lysis.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes crucial for the survival of certain pathogens. For instance, it has been observed to interact with the Dihydrofolate reductase (DHFR) enzyme in Candida albicans, which is essential for folate synthesis and thus critical for fungal growth.

Antifungal Activity

A study investigated the antifungal properties of related compounds against Candida albicans. It was found that quaternary ammonium compounds could significantly reduce fungal growth by targeting key enzymes involved in metabolic pathways. The binding affinity of the compound to DHFR was reported to be around -5.5 kcal/mol, indicating strong interaction potential .

Surface Roughness Reduction

In another study, the incorporation of this compound into denture base materials resulted in reduced surface roughness and a lower incidence of biofilm formation by C. albicans. This suggests that the compound not only inhibits fungal growth but also modifies surface properties to prevent colonization .

Efficacy Table

The following table summarizes the biological activities observed for this compound:

Activity Mechanism Efficacy
AntifungalInhibition of DHFRBinding energy: -5.5 kcal/mol
Surface modificationReduced roughnessSignificant reduction in biofilm growth
Membrane disruptionAlteration of microbial membranesEffective against various pathogens

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